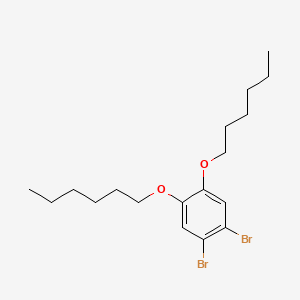
1,2-Dibromo-4,5-bis(hexyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4,5-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,2 and 4,5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(hexyloxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4,5-dihydroxybenzene followed by the alkylation of the hydroxyl groups with hexyl bromide. The reaction typically requires a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination and alkylation reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization from dichloromethane-ethanol mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-4,5-bis(hexyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydroxy compound.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide in methanol.
Oxidation: Oxidizing agents like potassium permanganate in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 1,2-dimethoxy-4,5-bis(hexyloxy)benzene.
Oxidation: Formation of 1,2-dibromo-4,5-benzoquinone.
Reduction: Formation of 1,2-dihydroxy-4,5-bis(hexyloxy)benzene.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4,5-bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4,5-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. The bromine atoms can participate in halogen bonding, while the hexyloxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, potentially affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar structure but with bromine atoms at the 1,4 positions.
1,2-Dibromo-4,5-dimethoxybenzene: Similar structure but with methoxy groups instead of hexyloxy groups.
1,2-Dibromo-4,5-dihydroxybenzene: Similar structure but with hydroxyl groups instead of hexyloxy groups.
Uniqueness: 1,2-Dibromo-4,5-bis(hexyloxy)benzene is unique due to the presence of long hexyloxy chains, which can impart distinct physical and chemical properties
Eigenschaften
CAS-Nummer |
118132-03-9 |
|---|---|
Molekularformel |
C18H28Br2O2 |
Molekulargewicht |
436.2 g/mol |
IUPAC-Name |
1,2-dibromo-4,5-dihexoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-13-15(19)16(20)14-18(17)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI-Schlüssel |
ANFZOIGXXIBMDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1OCCCCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



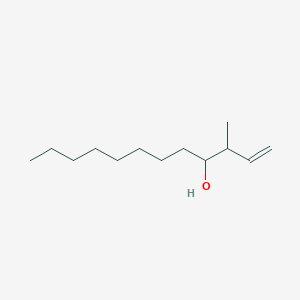
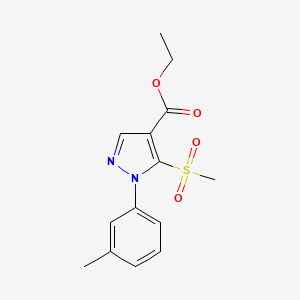
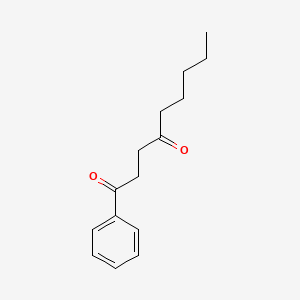
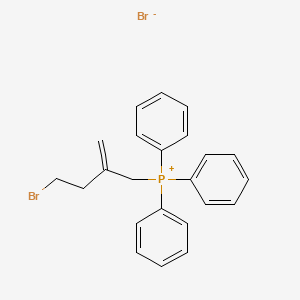

![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
![4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium](/img/structure/B14300876.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
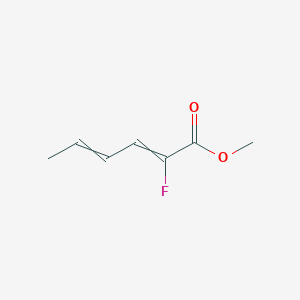
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
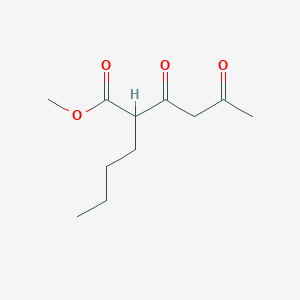
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)
